molecular formula C8H9NO2 B092764 N-Hydroxy-2-methylbenzamide CAS No. 17512-73-1

N-Hydroxy-2-methylbenzamide

Cat. No.: B092764
CAS No.: 17512-73-1
M. Wt: 151.16 g/mol
InChI Key: GRPOFOWLNYANRK-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-Hydroxy-2-methylbenzamide and its derivatives have demonstrated significant biological activity against various pathogens. For instance, a study highlighted the synthesis of N-benzoyl-2-hydroxybenzamides, which exhibited potent activity against Plasmodium falciparum and Toxoplasma gondii . The structure-activity relationship (SAR) analysis revealed that certain modifications could enhance their efficacy against these protozoan parasites.

CompoundActivity AgainstNotes
N-(4-ethylbenzoyl)-2-hydroxybenzamideT. gondiiModerate activity observed
N-benzoyl-2-hydroxybenzamidesP. falciparumSuperior ADMET properties

Anti-inflammatory Properties
Research indicates that N-hydroxy compounds may play a role in anti-inflammatory pathways. The ability of these compounds to inhibit specific enzymes involved in inflammatory processes has been documented, suggesting potential therapeutic uses in treating inflammatory diseases.

Organic Synthesis

Catalytic Applications
this compound serves as a valuable precursor in organic synthesis, particularly in metal-catalyzed C–H bond functionalization reactions. Its N,O-bidentate nature allows it to act as a directing group, facilitating the formation of complex organic structures . This property is crucial for developing new synthetic methodologies that require precise control over reaction pathways.

Reaction TypeCatalyst UsedYield (%)
C–H Bond FunctionalizationVarious transition metalsUp to 62%

Deoxygenative Cycloaddition
The compound has also been explored for its role in organocatalytic deoxygenative cycloaddition reactions, where it aids in the formation of cyclic structures through mechanistic pathways that are influenced by its tert-butyl group . This application showcases its versatility as a reagent in synthetic chemistry.

Materials Science

Polymer Chemistry
In materials science, N-hydroxy derivatives are being investigated for their potential use in polymer chemistry. Their ability to form hydrogen bonds can enhance the mechanical properties of polymers and contribute to the development of novel materials with specific functionalities.

Case Studies

  • Antiparasitic Activity Study
    A comprehensive study on the synthesis and evaluation of N-benzoyl-2-hydroxybenzamides demonstrated their effectiveness against T. gondii and P. falciparum. The research included detailed SAR analysis that led to the identification of lead compounds with improved potency and metabolic stability .
  • C–H Functionalization Research
    A recent study explored the use of this compound in C–H bond functionalization reactions, revealing that its bidentate nature significantly enhances reaction efficiency and selectivity . This work paves the way for further exploration of similar compounds in synthetic applications.

Properties

CAS No.

17512-73-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-hydroxy-2-methylbenzamide

InChI

InChI=1S/C8H9NO2/c1-6-4-2-3-5-7(6)8(10)9-11/h2-5,11H,1H3,(H,9,10)

InChI Key

GRPOFOWLNYANRK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NO

Canonical SMILES

CC1=CC=CC=C1C(=O)NO

Synonyms

Benzamide, N-hydroxy-2-methyl- (9CI)

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.